molecular formula C17H15Cl2N5OS B12134219 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide

Cat. No.: B12134219
M. Wt: 408.3 g/mol
InChI Key: USFHQABXZJMURA-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte . The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of controlled potential electrolysis can be scaled up for industrial applications. The use of non-hazardous reagents and room temperature conditions makes this method environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell . The dichlorophenyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .

Properties

Molecular Formula

C17H15Cl2N5OS

Molecular Weight

408.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-11-6-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

USFHQABXZJMURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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